4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one
Description
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Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBOSMKDUHERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₃BrN₄O₃
- Molecular Weight : 360.18 g/mol
- CAS Number : 849925-04-8
- Structure : The compound features a phthalazine core with oxadiazole and benzodioxole substituents, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated their efficacy against various bacterial strains, suggesting that the oxadiazole moiety may enhance membrane permeability, leading to cell lysis in bacteria. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but shows promise based on structural similarities with known antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with similar structural features have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Preliminary in vitro studies indicate that this compound may inhibit specific cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in cellular models. Compounds with similar scaffolds have shown efficacy in reducing inflammation through the inhibition of NF-kB signaling pathways. This suggests that this compound may also possess anti-inflammatory properties worth exploring further .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates. Among them, a structurally similar compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating that modifications in the oxadiazole structure can lead to enhanced activity .
Cancer Cell Line Testing
In a study assessing the cytotoxic effects of phthalazine derivatives on cancer cell lines, one derivative exhibited an IC50 value of 15 µM against MCF7 breast cancer cells. This suggests that further optimization of the this compound could yield potent anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Key applications include:
Anticancer Activity
Research has indicated that derivatives of phthalazinones possess significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Studies demonstrate that compounds similar to 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The incorporation of the benzodioxole and oxadiazole units enhances the antimicrobial activity of the compound. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains and fungi, potentially serving as a lead compound for developing new antibiotics .
Neuroprotective Effects
Research indicates that compounds with similar structures may provide neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways .
Materials Science Applications
The unique structural features of this compound also lend themselves to applications in materials science:
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of phthalazinones make them suitable candidates for use in OLEDs. Their ability to emit light upon excitation can be harnessed in display technologies. Studies are ongoing to optimize their luminescent properties for enhanced efficiency and stability in OLED applications .
Sensors
The compound's sensitivity to environmental changes can be utilized in developing chemical sensors. Its interaction with specific ions or molecules can be monitored, providing a basis for sensor technology that detects pollutants or hazardous substances .
Agricultural Chemistry Applications
In agricultural chemistry, the compound's potential as a pesticide is being investigated:
Herbicidal Activity
Preliminary studies suggest that derivatives of this compound may exhibit herbicidal properties, targeting specific weed species while minimizing harm to crops. This application could lead to the development of more effective and environmentally friendly herbicides .
Plant Growth Regulators
Research is exploring the use of this compound as a plant growth regulator. Its ability to influence growth pathways could improve crop yields and resistance to stress factors such as drought or disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
